2,3-Dimethyl-3-pentanol
Overview
Description
2,3-Dimethyl-3-pentanol is an organic compound with the linear formula C2H5C(CH3)(OH)CH(CH3)2 . It has a molecular weight of 116.20 . It was used in a study to determine the uptake rates for different compounds of various polarities by polydimethylsiloxane-based permeation passive air sampler .
Molecular Structure Analysis
The molecular structure of this compound can be represented as CCC©(O)C©C . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
The oxidation of alcohols like this compound can lead to the formation of carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids . The exact chemical reactions involving this compound were not found in the search results.Physical and Chemical Properties Analysis
This compound has a refractive index n20/D of 1.428 (lit.) and a boiling point of 140 °C (lit.) . Its density is 0.833 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Infrared Spectroscopy and Dimerization Studies
2,2-Dimethyl-3-ethyl-3-pentanol, a compound closely related to 2,3-Dimethyl-3-pentanol, has been extensively studied in infrared spectroscopy. The self-association (dimerization) due to hydrogen bonding in alcohols like these is significant for understanding molecular interactions and steric hindrance effects. For example, Chen et al. (2004) and Chen et al. (2013) investigated the dimerization in tetrachloroethylene and n-octane solvents, respectively, revealing insights into molecular absorptivity and dimerization constants using infrared spectroscopy (Chen et al., 2004); (Chen et al., 2013).
2. Catalysis in Organic Reactions
Robertson and Srivastava (2017) demonstrated that secondary alcohols like 2,4-dimethyl-3-pentanol can serve as efficient reducing agents in Mo(VI)-catalyzed deoxygenation of epoxides to alkenes. This highlights the potential use of similar compounds in catalysis and organic synthesis (Robertson & Srivastava, 2017).
3. Biofuel and Microbial Fermentation
In the field of biofuels, pentanol isomers, which include molecules similar to this compound, are considered potential candidates. Cann and Liao (2009) discussed the synthesis of these isomers in engineered microorganisms, indicating their relevance in sustainable energy solutions (Cann & Liao, 2009).
4. Alternative Fuel Research
In the context of alternative fuels, the blending of dimethyl ether and n-pentanol with diesel has been studied for its impact on combustion performance and emission characteristics in engines. Raza et al. (2019) examined this blend under low-temperature combustion mode, revealing its potential for reducing emissions in diesel engines (Raza et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
Alcohols in general can undergo dehydration reactions to form alkenes . This process involves the loss of water and the formation of a double bond, which can lead to changes in the molecule’s reactivity and interactions with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethyl-3-pentanol . For example, factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, reactivity, and stability.
Properties
IUPAC Name |
2,3-dimethylpentan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZHJHSNHYIRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870656 | |
Record name | 2,3-Dimethylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
595-41-5 | |
Record name | 2,3-Dimethyl-3-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylpentan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylpentan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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